An In-depth Technical Guide to the Chemical Properties of 5-Bromo-1-butyl-1H-indazole
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-1-butyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 5-Bromo-1-butyl-1H-indazole. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, most notably a class of synthetic cannabinoids. This document is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and forensic science.
Core Chemical Properties
| Property | 5-Bromo-1-butyl-1H-indazole | 5-Bromo-1H-indazole (Precursor) | ADB-5'Br-BUTINACA (Derivative) |
| Molecular Formula | C₁₁H₁₃BrN₂ | C₇H₅BrN₂[2] | C₁₈H₂₅BrN₄O₂[3][4] |
| Molecular Weight | 253.14 g/mol [1] | 197.03 g/mol [2] | 409.3 g/mol [3][4] |
| CAS Number | 1280786-85-7[1] | 53857-57-1 | Not Available[5] |
| Appearance | Not available | Powder | Crystalline solid[3] |
| Melting Point | Not available | 123-127 °C | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Not available | Not available | DMF: 5 mg/mL, DMSO: 3 mg/mL, Ethanol: 2 mg/mL[3] |
| Storage Condition | Room temperature, sealed, dry[1] | Not available | -20°C[6] |
Synthesis and Reactivity
The synthesis of 5-Bromo-1-butyl-1H-indazole typically involves the N-alkylation of 5-bromo-1H-indazole. The precursor, 5-bromo-1H-indazole, can be synthesized from 4-bromo-2-methylaniline.
Experimental Protocol: Synthesis of 5-Bromo-1H-indazole
A common synthetic route to 5-bromo-1H-indazole involves the diazotization of 4-bromo-2-methylaniline followed by cyclization. While a specific peer-reviewed protocol for this exact transformation is not available in the provided search results, a general procedure can be outlined based on established organic chemistry principles.
Materials:
-
4-bromo-2-methylaniline
-
Sodium nitrite
-
Hydrochloric acid
-
Solvent (e.g., water, acetic acid)
Procedure:
-
Dissolve 4-bromo-2-methylaniline in an acidic solution (e.g., aqueous hydrochloric acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the low temperature.
-
Stir the reaction mixture at low temperature for a specified time to allow for the formation of the diazonium salt.
-
Allow the reaction to warm to room temperature or gently heat to facilitate the intramolecular cyclization to form 5-bromo-1H-indazole.
-
The product can then be isolated by extraction and purified by recrystallization or chromatography.
Experimental Protocol: N-Alkylation to form 5-Bromo-1-butyl-1H-indazole
The addition of the butyl group to the nitrogen of the indazole ring is a standard N-alkylation reaction.[7]
Materials:
-
5-bromo-1H-indazole
-
1-bromobutane (or other butylating agent)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
A polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)
Procedure:
-
Dissolve 5-bromo-1H-indazole in the chosen solvent in a reaction flask.
-
Add the base portion-wise to the solution at room temperature or below, with stirring.
-
After the deprotonation is complete (indicated by the cessation of gas evolution if using NaH), add 1-bromobutane dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by column chromatography.
Caption: Synthesis pathway of 5-Bromo-1-butyl-1H-indazole.
Analytical Characterization
The structural elucidation and purity assessment of 5-Bromo-1-butyl-1H-indazole and its derivatives are typically performed using a combination of chromatographic and spectroscopic techniques. The following protocols are based on methods reported for the analysis of the closely related compound, ADB-5'Br-BUTINACA.[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS)
Purpose: To separate the compound from a mixture and determine its mass-to-charge ratio, aiding in identification.
Instrumentation: An Agilent 6890N Network GC system coupled to an Agilent 5973 Network Mass Selective Detector is a suitable instrument.[9]
Methodology:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)[9]
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: Initial temperature of 100°C held for 2 minutes, then ramped to 280°C at 20°C/min and held for 3 minutes, followed by a ramp to 315°C at 25°C/min and held for 12 minutes.[9]
-
Mass Scan Range: m/z 35-500[9]
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
Purpose: Provides high-resolution mass accuracy for confident formula determination and structural elucidation through fragmentation analysis.
Instrumentation: A Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC system is an example of a suitable setup.
Methodology:
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)
-
Mobile Phase: A gradient of ammonium formate buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To determine the detailed molecular structure by analyzing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are crucial.
Instrumentation: A Bruker AVANCE NEO 400 spectrometer or similar.[9]
Methodology:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments: Standard ¹H and ¹³C NMR, along with 2D experiments like COSY, HSQC, and HMBC for complete structural assignment.[8]
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Purpose: To identify functional groups present in the molecule.
Instrumentation: A Thermo SCIENTIFIC Nicolet iS5 FT-IR spectrometer with an iD5 ATR accessory.[9]
Methodology:
-
A small amount of the solid sample is placed directly on the ATR crystal.
-
The spectrum is recorded, typically with a resolution of 4 cm⁻¹.[9]
Caption: Analytical workflow for the characterization of 5-Bromo-1-butyl-1H-indazole.
Biological Activity and Significance
5-Bromo-1-butyl-1H-indazole is primarily of interest as a key building block in the synthesis of synthetic cannabinoid receptor agonists (SCRAs).[1][10] Its derivatives, such as ADB-5'Br-BUTINACA, are known to be potent agonists of the cannabinoid receptors CB1 and CB2.[10]
The indazole core, the N-butyl tail, and the carboxamide linker present in these derivatives are structural features that facilitate binding to the cannabinoid receptors, mimicking the effects of endocannabinoids. The bromine substitution at the 5-position of the indazole ring is a more recent structural modification observed in emerging synthetic cannabinoids.[10] The metabolism of these compounds has also been a subject of study, with research identifying various hydroxylated and hydrolyzed metabolites.[11]
Caption: Interaction of 5-Bromo-1-butyl-1H-indazole derivatives with cannabinoid receptors.
Safety and Handling
Detailed safety information for 5-Bromo-1-butyl-1H-indazole is not extensively documented. However, based on the safety data for the closely related precursor, 5-bromo-1H-indazole, appropriate precautions should be taken.
Hazard Classifications for 5-Bromo-1H-indazole:
-
Acute Toxicity, Oral (Category 4)
-
Serious Eye Damage (Category 1)
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
Given the biological activity of its derivatives, 5-Bromo-1-butyl-1H-indazole and related compounds should be handled with care in a laboratory setting by trained personnel, using appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated fume hood.
References
- 1. 5-Bromo-1-butyl-1H-indazole [myskinrecipes.com]
- 2. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. cfsre.org [cfsre.org]
- 6. caymanchem.com [caymanchem.com]
- 7. diva-portal.org [diva-portal.org]
- 8. ovid.com [ovid.com]
- 9. policija.si [policija.si]
- 10. In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, and in‐house synthesized references - PMC [pmc.ncbi.nlm.nih.gov]
